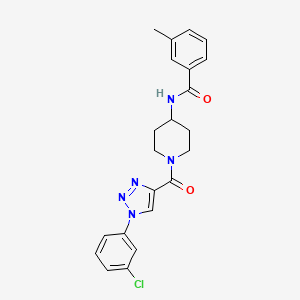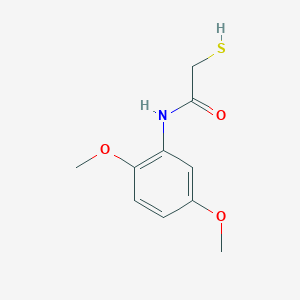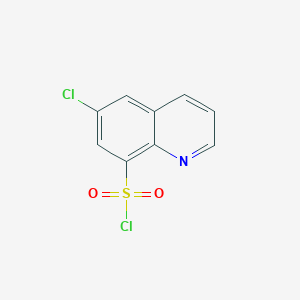
N-(1-(1-(3-氯苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-3-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is an intriguing compound with a complex molecular structure. This compound represents a unique confluence of triazole and benzamide functionalities, making it an important subject of study in both synthetic chemistry and various application fields.
科学研究应用
This compound has several research applications, including but not limited to:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Examined for its potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, particularly in anti-cancer or anti-inflammatory drug development.
Industry: : Employed in material science for developing new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide typically involves the following key steps:
Formation of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: : This is often achieved via the cyclization of 3-chlorophenyl azide with alkynes under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Coupling with Piperidin-4-ylamine: : The resulting triazole carboxylic acid is then coupled with piperidin-4-ylamine in the presence of a coupling agent such as EDCI or DCC to form the triazole-piperidine intermediate.
Final Amidation Step: : This intermediate is finally reacted with 3-methylbenzoyl chloride to produce the target compound under mild conditions.
Industrial Production Methods:
For large-scale production, the synthesis typically involves optimization of the aforementioned steps to ensure high yield and purity. Industrial methodologies focus on scalable and cost-effective routes, including the use of continuous flow reactors for key coupling steps and high-throughput purification techniques.
化学反应分析
Types of Reactions:
Oxidation: : Can be selectively oxidized at specific sites under controlled conditions.
Reduction: : It can undergo reduction reactions, especially at the triazole ring and carbonyl functionalities.
Substitution: : The compound's various reactive sites allow for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Nucleophiles like amines and alcohols in the presence of a suitable base or catalyst.
Major Products Formed:
From Oxidation: : Oxidized derivatives at the triazole or benzamide moieties.
From Reduction: : Reduced forms of the triazole ring or carbonyl group.
From Substitution: : Various substituted analogs depending on the reactants involved.
作用机制
Molecular Targets and Pathways:
The exact mechanism of action depends on its application:
Biological Targets: : May interact with specific enzymes, receptors, or proteins, altering their function.
Pathways Involved: : Can modulate signaling pathways or biochemical processes, depending on its structural features and functional groups.
相似化合物的比较
1H-1,2,3-Triazole-4-carboxamides
Piperidinyl benzamides
3-Chlorophenyl triazole derivatives: Each of these has distinct properties and applications, making the target compound's synthesis and study all the more significant.
There you go: the whole lowdown on N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide, no shortcuts taken. Hope this gets you where you need to be!
属性
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJXSNNRAAMLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate](/img/structure/B2527912.png)
![2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2527914.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2527917.png)
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)
![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)
![[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2527924.png)
![2-(2-Chloro-6-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2527925.png)

![[6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine](/img/structure/B2527929.png)
![2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527930.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)

